molecular formula C5H10N2O4 B125672 methyl N-(2-amino-1-methoxy-2-oxoethyl)carbamate CAS No. 145275-67-8

methyl N-(2-amino-1-methoxy-2-oxoethyl)carbamate

Cat. No.: B125672
CAS No.: 145275-67-8
M. Wt: 162.14 g/mol
InChI Key: GKKAAYNVEGHRKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl N-(2-amino-1-methoxy-2-oxoethyl)carbamate is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxycarbonyl group and a methoxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(2-amino-1-methoxy-2-oxoethyl)carbamate typically involves the reaction of methoxycarbonyl chloride with methoxyacetamide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield of the product. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

methyl N-(2-amino-1-methoxy-2-oxoethyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

methyl N-(2-amino-1-methoxy-2-oxoethyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl N-(2-amino-1-methoxy-2-oxoethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Methoxycarbonyl)amino]acetic acid
  • (2-Amino-2-oxoethoxy)acetic acid
  • 4-[(ethoxycarbonyl)amino]benzoic acid

Uniqueness

methyl N-(2-amino-1-methoxy-2-oxoethyl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

CAS No.

145275-67-8

Molecular Formula

C5H10N2O4

Molecular Weight

162.14 g/mol

IUPAC Name

methyl N-(2-amino-1-methoxy-2-oxoethyl)carbamate

InChI

InChI=1S/C5H10N2O4/c1-10-4(3(6)8)7-5(9)11-2/h4H,1-2H3,(H2,6,8)(H,7,9)

InChI Key

GKKAAYNVEGHRKQ-UHFFFAOYSA-N

SMILES

COC(C(=O)N)NC(=O)OC

Canonical SMILES

COC(C(=O)N)NC(=O)OC

Synonyms

Carbamic acid, (2-amino-1-methoxy-2-oxoethyl)-, methyl ester (9CI)

Origin of Product

United States

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